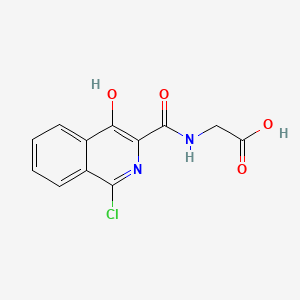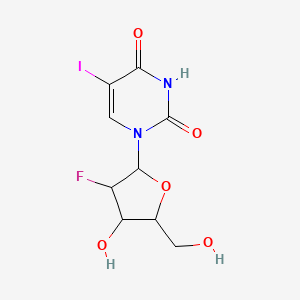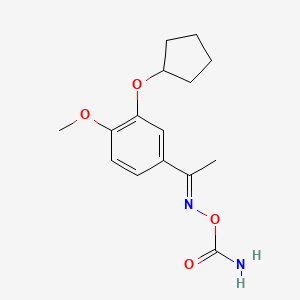
FK 3311
Übersicht
Beschreibung
FK-3311, auch bekannt als N-[4-Acetyl-2-(2,4-Difluorphenoxy)phenyl]methansulfonamid, ist ein zellgängiges und oral verfügbares Sulfonanilid. Es wirkt als selektiver Inhibitor der Cyclooxygenase-2 (COX-2) und wird als nichtsteroidales Antirheumatikum (NSAR) eingestuft.
Wirkmechanismus
Target of Action
FK 3311 is a selective inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an intracellular enzyme that plays a crucial role in the conversion of arachidonic acid into prostaglandin G2 and PGH2 . The expression of COX-2 is tightly regulated and induced by various mediators such as cytokines, growth factors, and endotoxins .
Mode of Action
This compound selectively inhibits the activity of COX-2 in human platelets and mononuclear cells . By inhibiting COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound disrupts the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Pharmacokinetics
It is known that this compound is cell-permeable and orally available , suggesting good bioavailability.
Result of Action
This compound has been shown to have significant anti-inflammatory effects . In animal models of myocardial ischemia-reperfusion and liver transplantation, this compound significantly reduced serum levels of aspartate aminotransferase (AST), alanine aminotransferase (ALT), lactate dehydrogenase (LDH), and thromboxane B2 . It also improved liver tissue blood flow and reduced liver tissue damage .
Biochemische Analyse
Biochemical Properties
FK 3311 plays a significant role in biochemical reactions, particularly as a COX-2 inhibitor . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, this compound can reduce the production of these inflammatory mediators .
Cellular Effects
This compound has been shown to have a variety of effects on cells. It inhibits the production of prostaglandin E2 by rat peritoneal neutrophils in vitro . It also has protective effects against hepatic warm ischemia-reperfusion injury .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of the COX-2 enzyme . This inhibition leads to a decrease in the production of prostaglandins, thereby reducing inflammation .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit adjuvant-induced arthritis with an ED50 of 0.29 mg/kg
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway through its inhibition of the COX-2 enzyme
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von FK-3311 umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenprodukte. Die wichtigsten Schritte umfassen:
Bildung des Phenoxy-Zwischenprodukts: Dies beinhaltet die Reaktion von 2,4-Difluorphenol mit einem geeigneten Acetylierungsmittel, um die acetylierte Phenoxyverbindung zu bilden.
Sulfonamidbildung: Die acetylierte Phenoxyverbindung wird dann in Gegenwart einer Base mit Methansulfonylchlorid umgesetzt, um das Sulfonamid-Zwischenprodukt zu bilden.
Endgültige Kupplung: Das Sulfonamid-Zwischenprodukt wird unter bestimmten Bedingungen mit 4-Acetyl-2-Aminophenol gekoppelt, um FK-3311 zu ergeben.
Industrielle Produktionsverfahren
Die industrielle Produktion von FK-3311 folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies umfasst die Verwendung von Durchflussreaktoren, hocheffizienten Trenntechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
FK-3311 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: FK-3311 kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können FK-3311 in seine entsprechenden Aminderivate umwandeln.
Substitution: FK-3311 kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Sulfonamide
Wissenschaftliche Forschungsanwendungen
FK-3311 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Hemmung der Cyclooxygenase-2 und ihre Auswirkungen auf die Prostaglandinsynthese zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation von Entzündungsreaktionen und seine Auswirkungen auf zelluläre Signalwege.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen wie Arthritis und entzündlichen Darmerkrankungen.
Industrie: Wird bei der Entwicklung neuer entzündungshemmender Medikamente eingesetzt und dient als Referenzverbindung in der pharmazeutischen Forschung
Wirkmechanismus
FK-3311 übt seine Wirkung aus, indem es selektiv die Cyclooxygenase-2 (COX-2) hemmt, ein Enzym, das für die Umwandlung von Arachidonsäure in Prostaglandine verantwortlich ist, die Mediatoren der Entzündung sind. Durch die Hemmung von COX-2 reduziert FK-3311 die Produktion von proinflammatorischen Prostaglandinen, wodurch Entzündungen und Schmerzen gelindert werden. Die molekularen Zielstrukturen von FK-3311 umfassen die aktive Stelle von COX-2, an die es bindet und die katalytische Aktivität des Enzyms verhindert .
Analyse Chemischer Reaktionen
Types of Reactions
FK-3311 undergoes various chemical reactions, including:
Oxidation: FK-3311 can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert FK-3311 to its corresponding amine derivatives.
Substitution: FK-3311 can undergo nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides
Wissenschaftliche Forschungsanwendungen
FK-3311 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis.
Biology: Investigated for its role in modulating inflammatory responses and its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, such as arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Celecoxib: Ein weiterer selektiver COX-2-Inhibitor mit ähnlichen entzündungshemmenden Eigenschaften.
Rofecoxib: Ein COX-2-Inhibitor, der aufgrund von Sicherheitsbedenken vom Markt genommen wurde.
Valdecoxib: Ein selektiver COX-2-Inhibitor mit Anwendungen bei der Behandlung von Schmerzen und Entzündungen
Einzigartigkeit von FK-3311
FK-3311 ist aufgrund seiner hohen Selektivität für COX-2 gegenüber Cyclooxygenase-1 (COX-1) einzigartig, was gastrointestinale Nebenwirkungen minimiert, die häufig mit nichtselektiven NSAR verbunden sind. Darüber hinaus hat FK-3311 in präklinischen Studien vielversprechende Ergebnisse für seine schützenden Wirkungen gegen Ischämie-Reperfusionsschäden in verschiedenen Organsystemen gezeigt .
Eigenschaften
IUPAC Name |
N-[4-acetyl-2-(2,4-difluorophenoxy)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4S/c1-9(19)10-3-5-13(18-23(2,20)21)15(7-10)22-14-6-4-11(16)8-12(14)17/h3-8,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIYLGZNZGPXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C)OC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151474 | |
| Record name | FK 3311 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116686-15-8 | |
| Record name | FK 3311 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116686158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FK 3311 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90151474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















